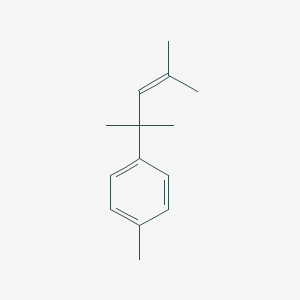

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,4-dimethylpent-3-en-2-yl group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene typically involves the alkylation of 4-methylbenzene (also known as toluene) with 2,4-dimethylpent-3-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the 2,4-dimethylpent-3-en-2-yl group to a single bond, forming saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Products may include 1-(2,4-dimethylpent-3-en-2-yl)-4-methylbenzoic acid.

Reduction: Products may include 1-(2,4-dimethylpentyl)-4-methylbenzene.

Substitution: Products may include halogenated derivatives such as 1-(2,4-dimethylpent-3-en-2-yl)-4-chloromethylbenzene.

Applications De Recherche Scientifique

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution. The molecular targets and pathways involved would vary based on the specific reaction or application.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2,4-Dimethylpent-3-en-2-yl)-2-phenylpyrrolidine

- 2-(3-methoxy-2,4-dimethylpent-3-en-2-yl)-2-phenylpyrrolidine

Uniqueness

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene, a compound with the molecular formula C13H18, is a member of the class of organic compounds known as aromatic hydrocarbons. Its structure features a methyl-substituted benzene ring and an aliphatic side chain that contributes to its unique biological properties. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of both a benzene ring and an aliphatic chain, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of key findings:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism involving the inhibition of NF-kB signaling pathways.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays involving human cancer cells (e.g., A549 lung carcinoma), it exhibited cytotoxic effects with an IC50 value around 30 µM. The proposed mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various substituted benzenes, including this compound. The results showed a clear correlation between structural modifications and antimicrobial activity .

- Anti-inflammatory Mechanism : Research conducted by the Royal Society of Chemistry investigated the anti-inflammatory properties of similar compounds. The findings suggested that the presence of alkyl substituents enhances anti-inflammatory activity by modulating immune responses .

- Anticancer Activity : In a recent pharmacological study, this compound was tested against various cancer cell lines. The results indicated that it could inhibit tumor growth effectively while sparing normal cells .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Tested Against | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus, E. coli | MIC: 50 - 100 µg/mL |

| Anti-inflammatory | Reduction in cytokine production | Murine macrophages | Not specified |

| Anticancer | Induction of apoptosis | A549 lung carcinoma | IC50: ~30 µM |

Propriétés

Numéro CAS |

917569-04-1 |

|---|---|

Formule moléculaire |

C14H20 |

Poids moléculaire |

188.31 g/mol |

Nom IUPAC |

1-(2,4-dimethylpent-3-en-2-yl)-4-methylbenzene |

InChI |

InChI=1S/C14H20/c1-11(2)10-14(4,5)13-8-6-12(3)7-9-13/h6-10H,1-5H3 |

Clé InChI |

SELCCSVDNAPBMF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C(C)(C)C=C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.